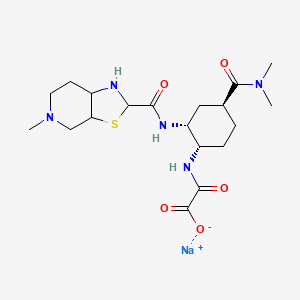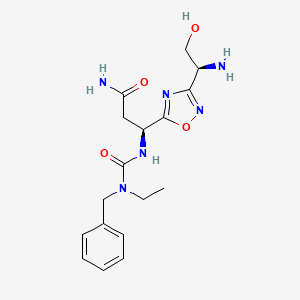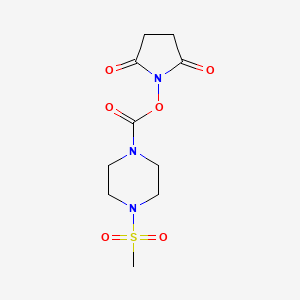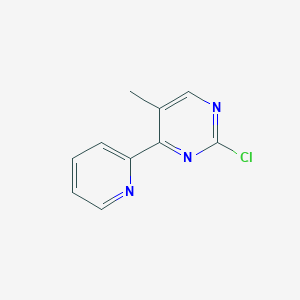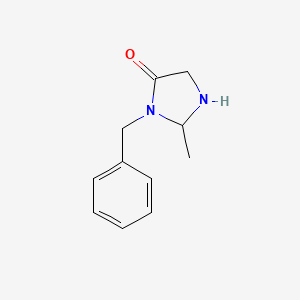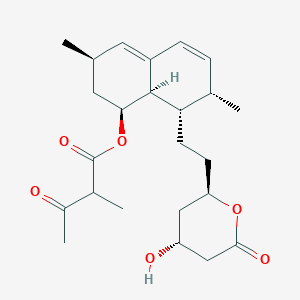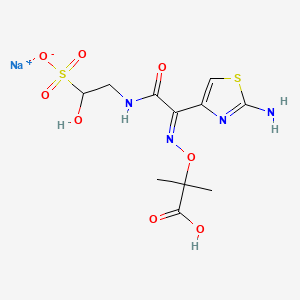
3-Hydroxy-2-(2-nitrophenyl)acrylaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-(2-nitrophenyl)acrylaldehyde is an organic compound with the molecular formula C9H7NO4. It is characterized by the presence of a hydroxyl group, a nitrophenyl group, and an acrylaldehyde moiety. This compound is of significant interest in organic and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(2-nitrophenyl)acrylaldehyde typically involves the condensation of 2-nitrobenzaldehyde with a suitable enolate or enamine precursor. One common method is the Knoevenagel condensation, where 2-nitrobenzaldehyde reacts with malonic acid or its derivatives in the presence of a base such as piperidine or pyridine. The reaction is usually carried out under reflux conditions in a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-(2-nitrophenyl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution can occur on the nitrophenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-oxo-2-(2-nitrophenyl)acrylaldehyde.
Reduction: Formation of 3-hydroxy-2-(2-aminophenyl)acrylaldehyde.
Substitution: Formation of halogenated derivatives like 3-hydroxy-2-(2-bromophenyl)acrylaldehyde.
Scientific Research Applications
3-Hydroxy-2-(2-nitrophenyl)acrylaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-(2-nitrophenyl)acrylaldehyde involves its interaction with various molecular targets. The hydroxyl and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. The compound can modulate enzyme activity by acting as a competitive inhibitor or substrate analog. Pathways involved may include oxidative stress response and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-2-(4-nitrophenyl)acrylaldehyde
- 3-Hydroxy-2-(2-aminophenyl)acrylaldehyde
- 3-Hydroxy-2-(4-methylsulfonyl-2-nitrophenyl)acrylaldehyde
Uniqueness
3-Hydroxy-2-(2-nitrophenyl)acrylaldehyde is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to different biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C9H7NO4 |
|---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
(Z)-3-hydroxy-2-(2-nitrophenyl)prop-2-enal |
InChI |
InChI=1S/C9H7NO4/c11-5-7(6-12)8-3-1-2-4-9(8)10(13)14/h1-6,11H/b7-5+ |
InChI Key |
GEGQHUURGSTYQY-FNORWQNLSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=C/O)/C=O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=CO)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


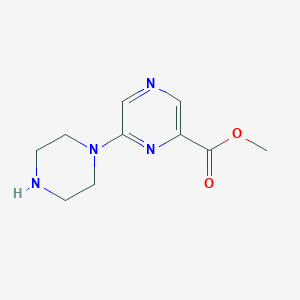
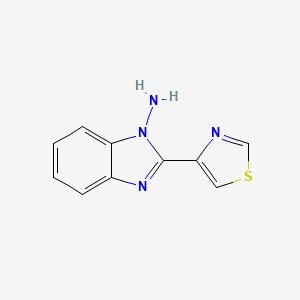
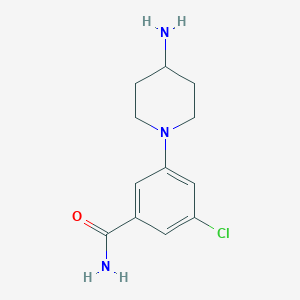
![4-[3-(cyclopropylmethoxy)phenyl]Piperidine](/img/structure/B13861464.png)
![[2,5-Dimethyl-2-(4,8,12-trimethyltridecyl)benzo[h]chromen-6-yl] acetate](/img/structure/B13861466.png)
